2-Ethylisouronium hydrogen sulphate

Description

Contextualization within Modern Synthetic Chemistry and Chemical Methodologies

In the realm of synthetic chemistry, the development of efficient and selective methods for the formation of carbon-nitrogen (C-N) and carbon-heteroatom bonds is a cornerstone of molecular construction. O-Ethylisouronium hydrogen sulphate has emerged as a valuable tool in this context, primarily functioning as a powerful guanylating agent. The guanidinium (B1211019) group is a key structural feature in a multitude of biologically active molecules. The ability of O-ethylisouronium hydrogen sulphate to introduce this moiety under relatively mild conditions has made it a reagent of interest.

Its primary route of synthesis involves the reaction of cyanamide (B42294) with a mixture of concentrated sulfuric acid and ethanol (B145695) at controlled temperatures, typically between -10 and +25 degrees Celsius. google.com This method produces the crystalline salt, which can then be used in subsequent reactions. The compound's reactivity stems from the electrophilic nature of the isourea carbon atom, making it susceptible to nucleophilic attack by amines.

One of the key advantages of using O-ethylisouronium hydrogen sulphate is its crystalline nature, which facilitates its handling and purification compared to other guanylating agents that may be unstable or difficult to isolate. google.com

Scope and Academic Significance of Research on 2-Ethylisouronium Hydrogen Sulphate

The academic significance of O-ethylisouronium hydrogen sulphate lies in its application as a key intermediate for the synthesis of two major classes of compounds: guanidines and heterocycles.

Guanidine (B92328) Synthesis: The reaction of O-ethylisouronium hydrogen sulphate with primary and secondary amines provides a direct route to substituted guanidines. google.com These guanidine derivatives are crucial building blocks for a wide range of pharmaceuticals, including antiviral, antibacterial, and antihypertensive drugs. The reaction proceeds via nucleophilic addition of the amine to the isourea, followed by the elimination of ethanol. The process is often rapid and quantitative, yielding the corresponding guanidinium salt. dtic.mil

Heterocycle Synthesis: O-Ethylisouronium hydrogen sulphate also serves as a precursor for the synthesis of various heterocyclic compounds, most notably 2-alkoxypyrimidines. google.com For instance, it is a key starting material in the production of 2-ethoxy-4,6-dihydroxypyrimidine (B1589393). This is achieved through a cyclization reaction with a suitable three-carbon component like diethyl malonate. google.com The resulting 2-alkoxypyrimidines are important intermediates in the agrochemical industry for the production of herbicides and pesticides.

The development of synthetic methods utilizing O-ethylisouronium hydrogen sulphate has provided chemists with a reliable and efficient tool for accessing complex molecular architectures, thereby fueling further research into the biological activities of the resulting compounds.

Evolution of Research Trends and Scholarly Contributions Pertaining to the Compound

The initial significant scholarly contribution regarding O-ethylisouronium hydrogen sulphate was its preparation and characterization as a new, crystalline substance, as detailed in a German patent (DE2708973A1) published in 1978. google.com This foundational work established its utility as an intermediate for synthesizing guanidines and 2-alkoxypyrimidines.

Following this initial discovery, research has focused on optimizing the reaction conditions for its synthesis and exploring the scope of its applications. For example, a 1970 report, although predating the specific patent on the ethyl derivative, investigated the amination of O-ethyl-isourea ethyl hydrogen sulphate, demonstrating its rapid and quantitative conversion to guanidinium ethyl sulphate. dtic.mil This earlier work laid some of the groundwork for understanding the reactivity of such isourea salts.

More recent research, as evidenced by a 2020 patent (CN111303045A), continues to refine the use of O-ethylisouronium hydrogen sulphate in industrial processes. This patent describes a production process for 2-ethoxy-4,6-difluoropyrimidine, where O-ethylisourea hydrogen sulfate (B86663) is a key reactant in the synthesis of the 2-ethoxy-4,6-dihydroxypyrimidine intermediate. google.com The process details specific reaction conditions, including temperature control and reactant ratios, to achieve a high yield of 88.7%. google.com

The ongoing research into O-ethylisouronium hydrogen sulphate and related O-alkylisouronium salts highlights a continuous effort to develop more efficient, cost-effective, and scalable synthetic routes to valuable chemical entities. The focus remains on leveraging the unique reactivity of these compounds to address the synthetic challenges in medicinal chemistry and agrochemical development.

Data Tables

Table 1: Synthesis of O-Ethylisouronium Hydrogen Sulphate

| Reactants | Reagents | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Reference |

| Cyanamide, Ethanol | Concentrated Sulfuric Acid | -10 to +25 | 44 | 73.8 | google.com |

Table 2: Application in Heterocycle Synthesis

| Starting Material | Reactant | Product | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| O-Ethylisourea hydrogen sulfate | Diethyl malonate | 2-Ethoxy-4,6-dihydroxypyrimidine | Anhydrous Methanol | 20 | 88.7 | google.com |

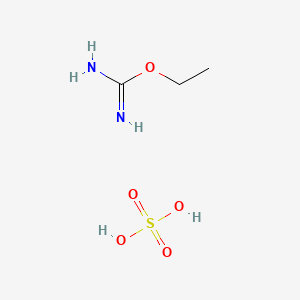

Structure

2D Structure

Propriétés

Numéro CAS |

68303-38-8 |

|---|---|

Formule moléculaire |

C3H10N2O5S |

Poids moléculaire |

186.19 g/mol |

Nom IUPAC |

ethyl carbamimidate;sulfuric acid |

InChI |

InChI=1S/C3H8N2O.H2O4S/c1-2-6-3(4)5;1-5(2,3)4/h2H2,1H3,(H3,4,5);(H2,1,2,3,4) |

Clé InChI |

OKUFUXAMGDXADB-UHFFFAOYSA-N |

SMILES |

CCOC(=N)N.OS(=O)(=O)O |

SMILES canonique |

CCOC(=N)N.OS(=O)(=O)O |

Autres numéros CAS |

68303-38-8 |

Origine du produit |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethylisouronium Hydrogen Sulphate

Established Synthetic Pathways for 2-Ethylisouronium Hydrogen Sulphate Preparation

The primary established method for synthesizing this compound, also referred to as O-ethylisourea hydrogen sulphate, is through the reaction of cyanamide (B42294) with ethanol (B145695) and concentrated sulfuric acid. google.com This method results in the formation of the crystalline salt. google.com

The synthesis involves the careful combination of three key precursors: cyanamide, ethanol, and concentrated sulfuric acid. A German patent outlines a specific process where crystalline cyanamide is added to a pre-mixed and cooled solution of absolute ethanol and concentrated sulfuric acid. google.com The reaction temperature is a critical parameter and is maintained between -10 °C and +25 °C to control the exothermic nature of the reaction and optimize the yield of the crystalline product. google.com

One documented example specifies adding 98% sulfuric acid to absolute ethanol while maintaining a temperature at or below 0 °C. google.com Subsequently, crystalline cyanamide is introduced over a period of 150 minutes, ensuring the temperature does not exceed 8 °C. google.com The mixture is then stirred for an extended period, for instance, 44 hours at 0 °C, to facilitate the completion of the reaction. google.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Cyanamide, Ethanol (absolute), Sulfuric Acid (conc.) | google.com |

| Molar Ratio (Cyanamide:Sulfuric Acid) | 1:1 to 1:1.5 | google.com |

| Reaction Temperature | -10 °C to +25 °C | google.com |

| Example Temperature Control | ≤ 0 °C during H₂SO₄ addition; ≤ 8 °C during cyanamide addition | google.com |

| Reaction Time (Example) | 44 hours | google.com |

| Product Form | Crystalline solid | google.com |

This interactive table summarizes the key reaction parameters based on documented synthetic procedures.

Based on the established synthesis, several strategies can be employed to maximize both the yield and purity of the final product. The reported yield for one specific preparation is 73.8%. google.com Key strategies include:

Temperature Control: Strict control of the reaction temperature is paramount. The initial mixing of ethanol and sulfuric acid is highly exothermic, necessitating efficient cooling to prevent side reactions and degradation of the reactants or product. google.com

Gradual Addition of Reactants: The slow, portion-wise addition of cyanamide to the ethanol-sulfuric acid mixture helps to manage the reaction's exothermicity and maintain a controlled reaction rate. google.com

Use of Anhydrous Conditions: The use of absolute ethanol and concentrated sulfuric acid suggests that the presence of water is detrimental to the reaction, likely promoting hydrolysis of the isouronium salt. google.com Minimizing water content is crucial for achieving high yield and purity.

Crystallization: The formation of a crystalline product is itself a purification step. Allowing the reaction to proceed for an extended period at a low temperature, as described, likely encourages the slow crystallization of the desired product, leaving impurities in the solution. google.com

Development of Novel and Green Synthesis Approaches

While specific green synthesis routes for this compound are not extensively documented, the broader field of organic synthesis provides insights into potential sustainable methodologies.

Recent advancements in green chemistry have demonstrated the efficacy of hydrogen sulphate-based ionic liquids as catalysts for various organic transformations, often under solvent-free conditions. nih.govprimescholars.com For example, triethylammonium (B8662869) hydrogen sulphate ([Et3NH][HSO4]) has been successfully used as a dual solvent-catalyst for the synthesis of complex heterocyclic compounds. nih.gov Similarly, other Brønsted acidic ionic liquids have been employed in reactions like Pechmann condensations without the need for volatile organic solvents. primescholars.com

These examples suggest a potential, though currently unexplored, avenue for the synthesis of this compound. A hypothetical approach could involve a catalytic system that minimizes the use of large stoichiometric amounts of sulfuric acid, thereby reducing waste. Solvent-free conditions, where the reactants themselves act as the reaction medium, could also be investigated to develop a more environmentally friendly process. primescholars.comresearchgate.net

Elucidation of Reaction Mechanisms in this compound Formation

The precise mechanism for the formation of this compound from cyanamide, ethanol, and sulfuric acid is not explicitly detailed in the available literature. However, a plausible mechanism can be proposed based on fundamental principles of organic reactions.

The reaction likely proceeds through the following key steps:

Protonation of Ethanol: Sulfuric acid is a strong acid and will readily protonate the oxygen atom of the ethanol molecule. This step forms a protonated ethanol species (CH₃CH₂OH₂⁺), which is a much better leaving group (water) than the hydroxyl group (-OH). doubtnut.comwikipedia.org

Formation of an Electrophilic Species: The protonated ethanol can then either be attacked directly by a nucleophile or lose a molecule of water to form an ethyl carbocation (CH₃CH₂⁺). The formation of this carbocation is a key step in reactions like the acid-catalyzed dehydration of ethanol. doubtnut.comwikipedia.org

Nucleophilic Attack by Cyanamide: The cyanamide molecule (H₂N-C≡N) possesses a nucleophilic nitrogen atom. This nitrogen can attack the electrophilic carbon of the protonated ethanol or the ethyl carbocation. This attack forms the core C-N bond of the final product.

Rearrangement and Protonation: Following the initial nucleophilic attack, a series of proton transfers and tautomerization would occur to form the more stable isourea structure. The final product is the hydrogen sulphate salt, where the isourea cation is paired with the HSO₄⁻ anion formed in the initial protonation step. nih.gov

This proposed mechanism aligns with the known reactivity of the precursors, where sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the reaction between ethanol and the nucleophilic cyanamide.

Kinetic Studies of Synthesis Reactions and Rate-Determining Steps

Comprehensive kinetic studies detailing the synthesis of this compound, including the determination of reaction orders, rate constants, and activation energies, are not described in the reviewed scientific literature. The formation of isothiouronium salts, such as this compound, generally involves the S-alkylation of thiourea (B124793). wikipedia.org This reaction is a type of nucleophilic substitution where the sulfur atom of thiourea acts as the nucleophile.

The rate of such reactions is typically dependent on the concentration of both the thiourea and the alkylating agent, as well as the temperature and solvent used. The rate-determining step is generally considered to be the initial nucleophilic attack of the sulfur on the electrophilic carbon of the ethylating agent. However, without specific experimental data for the synthesis of this compound, a quantitative discussion of the kinetics and the definitive identification of the rate-determining step cannot be provided.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

| Parameter | Value | Conditions |

| Reaction Order w.r.t. Thiourea | Data not available | Data not available |

| Reaction Order w.r.t. Ethylating Agent | Data not available | Data not available |

| Overall Reaction Order | Data not available | Data not available |

| Rate Constant (k) | Data not available | Data not available |

| Activation Energy (Ea) | Data not available | Data not available |

| Pre-exponential Factor (A) | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found in the searched literature to populate this table.

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the synthesis of this compound is the protonated S-ethylisothiouronium cation. The general mechanism for the formation of isothiouronium salts involves the initial formation of the S-alkylated isothiouronium cation, which is then stabilized by a counter-ion, in this case, the hydrogen sulphate anion. wikipedia.org

While the existence of this isothiouronium cation as an intermediate is mechanistically logical, specific studies focused on its isolation, and detailed spectroscopic or crystallographic characterization in the context of the synthesis of this compound have not been found in the reviewed literature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be instrumental in identifying and characterizing such an intermediate. However, reports of such characterization for the intermediates in this specific reaction are not available.

Table 2: Potential Reaction Intermediates and Their Characterization Data

| Intermediate Name | Proposed Structure | Method of Identification | Key Characterization Data |

| S-ethylisothiouronium cation | [CH₃CH₂SC(NH₂)₂]⁺ | Mechanistic Proposal | Data not available |

This table is for illustrative purposes only. No experimental data for the characterization of intermediates in the synthesis of this compound was found in the searched literature.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethylisouronium Hydrogen Sulphate

Vibrational Spectroscopy (FT-IR, Raman) Investigations of Molecular Bonding and Functional Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular bonding and functional groups present in 2-Ethylisouronium hydrogen sulphate. These complementary methods probe the vibrational modes of molecules, offering a detailed fingerprint of the compound's structure. thermofisher.com

In the FT-IR spectrum of this compound, characteristic absorption bands are expected that correspond to the various functional groups within the cation and anion. The N-H stretching vibrations of the isouronium group are anticipated to appear as broad bands in the region of 3400-3100 cm⁻¹, indicative of strong hydrogen bonding interactions. The C=N stretching vibration, a key feature of the isouronium cation, would likely be observed in the 1680-1640 cm⁻¹ range. Furthermore, the C-O stretching vibration is expected around 1300-1200 cm⁻¹. The presence of the ethyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹.

The hydrogen sulphate (HSO₄⁻) anion also exhibits distinct vibrational modes. The S=O stretching vibrations are typically strong and appear in the 1200-1100 cm⁻¹ region. The S-O stretching vibrations are expected at lower wavenumbers, around 1050-1000 cm⁻¹.

Raman spectroscopy offers complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=N and the symmetric vibrations of the sulphate group are expected to show strong signals. The symmetric S=O stretch of the hydrogen sulphate anion would be a prominent feature. nih.gov The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes, confirming the presence of the key functional groups and providing information about the molecular symmetry and interactions within the crystal lattice. thermofisher.comepequip.comnih.govnih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Isouronium N-H | Stretching | 3400-3100 (broad) | Weak |

| Isouronium C=N | Stretching | 1680-1640 | Strong |

| Isouronium C-O | Stretching | 1300-1200 | Medium |

| Ethyl C-H | Stretching | 2980-2850 | Strong |

| Ethyl C-H | Bending | 1460, 1380 | Medium |

| Hydrogen Sulphate S=O | Stretching | 1200-1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the atoms in the 2-ethylisouronium cation. researchgate.net

In the ¹H NMR spectrum, the ethyl group would give rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) would appear as a triplet at approximately 1.2-1.5 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) would appear as a quartet further downfield, likely in the range of 3.0-3.5 ppm, due to the deshielding effect of the neighboring oxygen atom. The protons attached to the nitrogen atoms of the isouronium group (N-H) would likely appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration, typically in the range of 7.0-9.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The methyl carbon of the ethyl group would be expected at a higher field (around 15-20 ppm), while the methylene carbon would be shifted downfield (around 60-70 ppm) due to the attachment to the electronegative oxygen atom. The carbon of the C=N group in the isouronium ring is expected to have a chemical shift in the range of 160-170 ppm, which is characteristic of such functional groups. scielo.brresearchgate.netnih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the 2-ethylisouronium cation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-Ethylisouronium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (Ethyl) | ~1.2-1.5 (triplet) | ~15-20 |

| -CH₂- (Ethyl) | ~3.0-3.5 (quartet) | ~60-70 |

| N-H | ~7.0-9.0 (broad) | - |

X-ray Diffraction Studies for Solid-State Structure, Crystal Packing, and Intermolecular Interactions

The analysis would also provide detailed insights into the crystal packing and the intricate network of intermolecular interactions that stabilize the crystal lattice. researchgate.netmdpi.comnih.gov Of particular interest would be the hydrogen bonding interactions between the 2-ethylisouronium cation and the hydrogen sulphate anion. The N-H groups of the cation are strong hydrogen bond donors, and they would be expected to form robust hydrogen bonds with the oxygen atoms of the hydrogen sulphate anion. These interactions are crucial in dictating the supramolecular assembly of the compound in the solid state. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Purity Assessment and Fragmentation Pathway Analysis in Research Contexts

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. whitman.edu In a research context, advanced MS techniques would be employed for the purity assessment of this compound and to analyze its fragmentation pathways.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the 2-ethylisouronium cation, which would allow for the confirmation of its elemental formula. For purity assessment, techniques like liquid chromatography-mass spectrometry (LC-MS) would be ideal to separate any potential impurities before they enter the mass spectrometer, allowing for their identification and quantification.

Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation of the 2-ethylisouronium cation. uab.edumdpi.com In these experiments, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For the 2-ethylisouronium cation, characteristic fragmentation pathways would be expected. For instance, the loss of the ethyl group as a neutral molecule (ethene) or as an ethyl radical are plausible fragmentation routes. Cleavage of the isouronium ring would also lead to specific fragment ions, helping to piece together the structure of the parent ion. The fragmentation of the hydrogen sulphate anion is also well-known and would likely involve the loss of SO₃. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Ethylisouronium |

| Hydrogen sulphate |

| Ethene |

Theoretical and Computational Chemistry Studies of 2 Ethylisouronium Hydrogen Sulphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given system, providing detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For 2-ethylisouronium hydrogen sulphate, DFT would be applied to determine a range of properties for both the 2-ethylisouronium cation and the hydrogen sulphate anion, as well as their ion pair.

Key applications would include:

Geometry Optimization: Determining the most stable three-dimensional structure of the 2-ethylisouronium cation, predicting bond lengths, bond angles, and dihedral angles. It is expected that the N-C-N backbone of the isouronium moiety would be largely planar.

Electronic Properties: Calculating the distribution of electron density to identify electron-rich and electron-poor regions. This is crucial for understanding intermolecular interactions. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | 2-Ethylisouronium Cation | Hydrogen Sulphate Anion | Predicted Finding |

| Optimized Geometry | Non-planar (ethyl group) | Tetrahedral-like | The isouronium core is expected to be planar, with the ethyl group providing conformational flexibility. The HSO₄⁻ anion would exhibit a distorted tetrahedral geometry. |

| HOMO-LUMO Gap (eV) | ~5-7 | ~7-9 | A significant energy gap for both ions suggests good kinetic stability. The gap for the ion pair would be lower, indicating potential for charge transfer interactions. |

| Mulliken Atomic Charges | Positive on N, C atoms | Negative on O atoms | The positive charge on the cation is delocalized across the N-C-N fragment. The negative charge on the anion is primarily on the oxygen atoms not bonded to hydrogen. |

Note: The data in this table is illustrative and based on typical values for similar organic cations and anions, as specific literature for this compound is unavailable.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed for more precise calculations.

These methods would be particularly useful for:

Benchmarking DFT results: High-accuracy ab initio calculations on a simplified model system (e.g., methylisouronium) could validate the choice of DFT functional and basis set.

Excited States: Time-Dependent DFT (TD-DFT) or more advanced ab initio methods could predict the electronic excited states, which is fundamental for understanding the compound's response to UV-visible light, although significant absorption is not expected for this saturated system.

Molecular Dynamics Simulations for Solvation Phenomena and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the behavior of the compound in a solution or as a bulk material. For this compound, MD simulations would be crucial for understanding its properties in a condensed phase, such as in a solvent or in its molten state if it's an ionic liquid.

The simulations would typically involve:

Force Field Parameterization: A classical force field (a set of parameters describing the potential energy of the system) would be developed or adapted for the 2-ethylisouronium cation.

Simulation Setup: A simulation box would be created containing multiple ion pairs of this compound, along with solvent molecules (e.g., water) if solvation is being studied.

Analysis of Trajectories: The simulation would generate trajectories of all atoms, which can be analyzed to extract properties like radial distribution functions (RDFs), hydrogen bond lifetimes, and diffusion coefficients.

RDF analysis would be particularly insightful, revealing the average distance and coordination numbers between the ions. It is highly probable that strong hydrogen bonds would be observed between the N-H groups of the cation and the oxygen atoms of the hydrogen sulphate anion.

Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational modeling can elucidate the mechanisms of chemical reactions by identifying the lowest energy path from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy.

For this compound, potential reactions to study could include:

Proton Transfer: The transfer of a proton between the hydrogen sulphate anion and another species, or even between two anions.

Hydrolysis: The reaction with water, which could lead to the decomposition of the isouronium cation.

By mapping the potential energy surface, a detailed energy profile for a given reaction can be constructed, showing the relative energies of reactants, intermediates, transition states, and products.

Prediction of Spectroscopic Signatures from First Principles and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical spectra would help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the N-H stretch, C=N stretch, and the various S-O vibrations of the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning signals in experimental NMR spectra and confirming the structure of the compound.

Table 2: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Wavenumber/Chemical Shift | Assignment |

| IR (cm⁻¹) | ~3400-3200 | N-H stretching vibrations (involved in hydrogen bonding) |

| IR (cm⁻¹) | ~1680-1650 | C=N stretching vibration of the isouronium core |

| ¹H NMR (ppm) | ~7-9 | Protons on the nitrogen atoms (N-H) |

| ¹³C NMR (ppm) | ~160-170 | Carbon atom of the C=N group |

| ¹H NMR (ppm) | ~10-12 | Proton on the hydrogen sulphate anion (S-O-H) |

Note: This table contains illustrative data based on characteristic values for the functional groups present. Actual values would need to be determined by specific calculations for this compound.

Lack of Available Research on the Catalytic Applications of this compound Prevents Article Generation

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the catalytic applications of the chemical compound "this compound" in organic synthesis. The inquiry, intended to form the basis of a detailed scientific article, yielded no results for its use as a Brønsted acid catalyst, its application in heterogeneous catalysis, or its role in specific bond-forming reactions.

The proposed article outline necessitated in-depth research findings on several key areas, including:

Homogeneous Catalysis: Mechanistic studies of Brønsted acid catalysis by the isouronium moiety and the scope and limitations of this compound in organic transformations such as cyclocondensation reactions.

Heterogeneous Catalysis: The design and synthesis of support materials for the immobilization of 2-Ethylisouronium derivatives, along with an evaluation of their catalytic performance, recyclability, and stability.

Specific Bond Formations: The role of the compound in facilitating carbon-carbon and carbon-heteroatom bond formations.

The absence of any scientific literature, including data tables and detailed research findings, specifically mentioning "this compound" in these contexts makes it impossible to generate the requested professional and authoritative article. The stringent requirement to focus solely on this compound and adhere to a detailed, research-dependent outline cannot be met with the currently available information.

Therefore, the generation of the English article focusing on the chemical compound “this compound” as per the provided instructions and outline cannot be completed.

Catalytic Applications of 2 Ethylisouronium Hydrogen Sulphate in Organic Synthesis

Role in Specific Carbon-Carbon and Carbon-Heteroatom Bond Formations

Investigations into Multicomponent Reactions Facilitated by 2-Ethylisouronium Hydrogen Sulphate

Despite the logical potential for this compound to act as a catalyst, a comprehensive search has not yielded any specific studies detailing its application in multicomponent reactions. There are no published research findings, including data tables with reaction conditions, substrate scope, or product yields for reactions catalyzed by this specific compound.

Mechanistic Probing of Selectivity and Efficiency in Catalytic Pathways

Consequently, without established catalytic applications in multicomponent reactions, there are no subsequent mechanistic studies available. The probing of reaction mechanisms, which often involves techniques such as kinetics studies, computational modeling, and the characterization of intermediates, is contingent upon having a well-defined and reproducible catalytic system. nih.gov Such investigations are crucial for understanding the factors that govern the selectivity and efficiency of a catalyst, but this level of inquiry has not been applied to this compound in the context of multicomponent reactions based on available data.

Role As a Synthetic Intermediate in Advanced Chemical Research

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

The potential of 2-Ethylisouronium hydrogen sulphate as a precursor lies in the reactivity of the isouronium moiety. This functional group can be envisioned as a versatile building block for constructing more complex molecular architectures necessary for specialty chemicals and advanced materials.

Research on its Application in Agrochemical-Related Intermediates

Exploration as a Building Block for Polymer Precursors and Monomers

The bifunctional nature of the isouronium group, with its reactive sites, presents possibilities for its incorporation into polymer chains. While direct polymerization of this compound is not documented, it could theoretically be modified to create monomers. For instance, the amine groups could be derivatized with polymerizable functionalities like acrylates or styrenics. The resulting monomers could then be used in copolymerization reactions to introduce specific properties, such as improved adhesion, dyeability, or thermal stability, to the final polymer.

Scaffold for Further Derivatization and Functionalization Studies

The this compound molecule can serve as a foundational structure, or scaffold, for the development of new compounds through derivatization and functionalization. The presence of reactive nitrogen and oxygen centers allows for a variety of chemical transformations.

Researchers could explore reactions such as:

N-Alkylation and N-Arylation: Introducing various organic substituents on the nitrogen atoms to create a library of novel isouronium salts with diverse properties.

Reaction with Nucleophiles: The isouronium cation can be susceptible to nucleophilic attack, leading to the formation of different heterocyclic or open-chain compounds.

Modification of the Counter-ion: The sulphate anion could be exchanged with other anions to alter the solubility and other physicochemical properties of the salt.

These derivatization studies are crucial for discovering new molecules with potential applications in pharmaceuticals, materials science, and catalysis.

Development of Novel and Efficient Synthetic Routes Utilizing this compound as a Key Intermediate

The development of new synthetic methodologies is a cornerstone of chemical research. This compound could be employed as a key intermediate in multi-step reaction sequences. Its specific reactivity could enable more efficient or novel pathways to target molecules that are otherwise difficult to synthesize. For example, it could act as a guanidinylating agent, transferring the guanidine-like moiety to other organic molecules, a common strategy in the synthesis of biologically active compounds. The challenge and opportunity for synthetic chemists lie in uncovering and optimizing these potential synthetic routes where this compound plays a pivotal role.

Applications in Analytical Method Development for Chemical Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation, Identification, and Purity Analysis in Research Samples

There is no documented use of 2-Ethylisouronium hydrogen sulphate in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Scientific literature does not provide any established methods or research findings for its application in the separation, identification, or purity analysis of research samples.

Electrochemical Methods for Detection and Quantification in Reaction Monitoring

The application of electrochemical methods for the detection and quantification of this compound, particularly for the purpose of reaction monitoring, is not described in the available scientific literature. There are no published studies detailing its electrochemical behavior or the development of any related analytical methods.

Spectrophotometric Assays for Concentration Determination and Reaction Progress Monitoring

There is a lack of information regarding the use of spectrophotometric assays for the determination of this compound concentration or for monitoring the progress of reactions involving this compound. No absorption spectra or methodologies for its quantification via spectrophotometry have been reported in peer-reviewed research.

Exploration As a Biochemical Tool or Reagent in Academic Research

Use in Cell Separation and Isolation Methodologies within Biochemical Studies

The utility of a chemical compound in cell separation and isolation often depends on its ability to alter cell properties such as density, surface charge, or viability in a differential manner across a mixed cell population. While there is no direct evidence of 2-Ethylisouronium hydrogen sulphate being used for this purpose, the properties of its components can suggest potential, albeit theoretical, applications.

The hydrogen sulphate anion is the conjugate base of sulphuric acid, a strong acid. Depending on the concentration and pH of the medium, it could contribute to changes in the local pH environment. Such pH alterations can influence cell viability and membrane integrity, which, if applied selectively, could be a mechanism for separating desired cells from a heterogeneous population. However, the non-specific nature of such a mechanism would likely present significant challenges in achieving high purity and viability of the target cell population.

Investigation of its Potential as a Research Probe for Interactions in Model Biological Systems

The investigation of a compound as a research probe hinges on its ability to selectively interact with and report on specific biological molecules or processes. The structure of this compound does not immediately suggest a high degree of specificity for a particular biological target. However, its constituent parts could be considered in the context of broader interaction studies.

Hydrogen sulphide (H₂S) is recognized as an important gaseous signaling molecule in various physiological and pathological processes. nih.gov The development of fluorescent probes for H₂S detection is a significant area of research. nih.govmdpi.com These probes often work through specific chemical reactions with H₂S, such as the reduction of aryl azides or the nucleophilic attack on certain functional groups. nih.govnih.gov While this compound itself is not a fluorescent probe, the study of sulphate and sulphide species is central to understanding H₂S biology. Research into the chemical biology of H₂S and its interactions with various biomolecules is an active field. nih.gov

The ethylisouronium cation contains a urea-like structure which could theoretically participate in hydrogen bonding interactions with proteins or nucleic acids. However, without a specific binding motif or a reporter group, its utility as a probe is limited. To be an effective research probe, a molecule typically requires features such as:

Specificity: The ability to bind to a particular target with high affinity.

Reporter Function: A measurable signal (e.g., fluorescence, radioactivity) that changes upon binding.

Minimal Perturbation: The probe should not significantly alter the biological system it is intended to study.

Given these criteria, this compound in its current form is unlikely to be a primary candidate for a research probe.

Derivatization for Labeling and Imaging Studies in Academic Research Environments

Derivatization is a key strategy to convert a non-functional molecule into a useful tool for labeling and imaging. For this compound to be used in this context, it would need to be chemically modified to incorporate a reporter group, such as a fluorophore, a radioactive isotope, or a biotin (B1667282) tag.

The ethylisouronium moiety presents potential sites for chemical modification. The ethyl group or the isourea functional group could be altered to attach a linker arm connected to a reporter molecule. For instance, a fluorescent dye could be covalently attached to the ethylisouronium structure. The resulting fluorescent derivative could then be used in imaging studies to track its localization within cells or tissues.

The success of such a derivatized probe would depend on several factors, including the stability of the modified compound, its cell permeability, and its specific or non-specific binding characteristics. The design of such probes is a complex process, often requiring iterative cycles of synthesis and biological evaluation.

Q & A

Basic Research Questions

Q. What analytical methods are validated for determining the concentration of 2-Ethylisouronium hydrogen sulphate in aqueous solutions?

- Methodological Answer :

- Spectrophotometry : Prepare a calibration curve using standard solutions (e.g., 0.1 M stock diluted to 5–20 mM). Measure absorbance at λmax (determined via wavelength scan) and validate linearity (R² ≥ 0.99). Ensure adherence to the Beer-Lambert law by confirming a linear relationship between concentration and absorbance .

- Nonaqueous Titration : Use a potentiometric titration in pyridine with tributyl ethyl ammonium hydroxide. This method avoids interference from hydrolyzed byproducts and allows stepwise determination of acidic components. Validate with recovery studies (e.g., 98–102% accuracy) .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to maintain airborne concentrations below recommended exposure limits.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Install eyewash stations and emergency showers. Decontaminate skin immediately with water and pH-neutral soap.

- Monitoring : Regularly test air quality using gas detectors. Document exposure incidents and review safety training annually .

Q. How can researchers assess the purity of this compound using nonaqueous titration?

- Methodological Answer :

- Stepwise Titration : Dissolve the compound in pyridine and titrate with tributyl ethyl ammonium hydroxide. Identify endpoints via potentiometric curves for methyl hydrogen sulphate and sulphuric acid.

- Validation : Compare results with gravimetric analysis or HPLC. Report relative standard deviation (RSD < 2%) for replicate measurements .

Advanced Research Questions

Q. How should researchers address discrepancies in spectrophotometric data when analyzing this compound under varying pH conditions?

- Methodological Answer :

- pH Control : Buffer solutions to stabilize pH during measurements. For example, use phosphate buffer (pH 7.4) or acetate buffer (pH 4.5) to minimize ionization effects.

- Interference Testing : Perform spike-and-recovery experiments in matrices containing potential interferents (e.g., salts or organic solvents). Adjust λmax if pH shifts alter the compound’s absorbance profile .

- Data Reconciliation : Apply multivariate regression to account for pH-dependent deviations from the Beer-Lambert law .

Q. What computational models are suitable for predicting the interactions of this compound with biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER or CHARMM) to model binding affinities with proteins or nucleic acids. Validate with experimental data (e.g., NMR or ITC).

- Docking Studies : Employ software like AutoDock Vina to predict binding sites. Cross-reference results with pharmacokinetic models from analogous compounds (e.g., ethyl sulfate’s metabolic pathways) .

Q. What methodologies enhance reproducibility when studying this compound’s reactivity under variable experimental conditions?

- Methodological Answer :

- Standardized Protocols : Predefine temperature, solvent, and agitation parameters. Use automated syringes for reagent addition to minimize human error.

- Data Transparency : Share raw datasets, including negative controls and calibration curves. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Replication : Conduct triplicate experiments across independent labs. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .

Q. How can researchers systematically evaluate the stability of this compound in different solvent systems?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS or FTIR.

- Solvent Screening : Test polar (e.g., water, DMSO) and nonpolar (e.g., hexane) solvents. Monitor pH changes and precipitate formation.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Data Integrity and Reporting

Q. How should contradictory data on this compound’s spectroscopic properties be resolved in publications?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., instrument calibration, solvent purity) across studies. Highlight methodological differences in supplementary materials.

- Error Analysis : Calculate confidence intervals for disputed measurements. Use platforms like GitHub to share raw data for peer validation .

Q. What strategies ensure ethical reporting of this compound’s hazardous properties?

- Methodological Answer :

- Full Disclosure : Report all safety incidents, including near-misses, in supplementary documentation.

- Plagiarism Checks : Use software like Turnitin to ensure originality. Cite prior work on sulfate compounds’ toxicity profiles.

- Ethical Compliance : Follow institutional guidelines for hazardous material disposal and animal/human testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.